

In-Depth Technical Guide: Discovery and Development of FPL 67156

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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL 67156, also known as ARL 67156, is a synthetic analogue of adenosine triphosphate (ATP) that has played a significant role as a pharmacological tool in the study of purinergic signaling. Chemically identified as 6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP, it was first synthesized and characterized by scientists at Fisons Pharmaceuticals in Loughborough, UK.^[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental evaluation of FPL 67156, intended for researchers and professionals in the field of drug development.

FPL 67156 was developed as a selective inhibitor of ecto-ATPase, an enzyme responsible for the extracellular hydrolysis of ATP.^{[1][2]} By inhibiting this enzyme, FPL 67156 effectively potentiates the actions of endogenous ATP and other nucleotides on P2 purinoceptors, making it an invaluable probe for elucidating the physiological and pathological roles of purinergic neurotransmission.

Chemical Synthesis and Structure

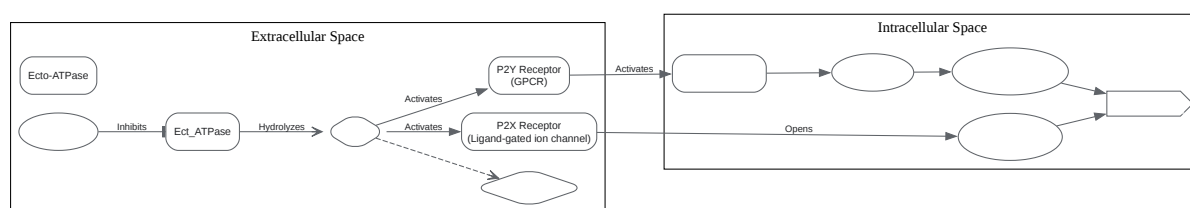
While a detailed, step-by-step synthesis protocol for FPL 67156 is not publicly available in the reviewed literature, its structure as a modified ATP analogue suggests a synthetic route involving the modification of the triphosphate chain of ATP. The key structural feature is the replacement of the oxygen bridge between the beta and gamma phosphates with a dibromomethylene group, which confers resistance to hydrolysis by ecto-ATPases.

Mechanism of Action

FPL 67156 functions as a competitive inhibitor of ecto-ATPase.[3] Ecto-ATPases are a family of cell-surface enzymes that hydrolyze extracellular ATP to ADP, AMP, and ultimately adenosine. This enzymatic degradation terminates the signaling of ATP and generates other active purinergic ligands. By inhibiting ecto-ATPase, FPL 67156 prevents the breakdown of extracellular ATP, thereby prolonging its availability to bind to and activate P2 purinoceptors (both P2X and P2Y subtypes). This potentiation of ATP signaling is the primary mechanism through which FPL 67156 exerts its pharmacological effects.

Signaling Pathways Affected by FPL 67156

The inhibition of ecto-ATPase by FPL 67156 leads to an accumulation of extracellular ATP, which then has an enhanced effect on P2 receptors. The downstream signaling pathways activated by these receptors are diverse and cell-type specific.



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Figure 1: Simplified signaling pathway affected by FPL 67156.

Quantitative Data

The inhibitory potency of FPL 67156 has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Inhibitory Potency of FPL 67156 against Ecto-ATPase

Preparation	Parameter	Value	Reference
Human Blood Cells	pIC50	4.6	[2]
Rabbit Ear Artery	pKi	5.2	[2]

Table 2: Inhibitory Constants (Ki) of ARL 67156 against Human Ectonucleotidases

Enzyme	Substrate	Ki (μM)	Reference
NTPDase1 (CD39)	ATP	11 \pm 3	[3]
NTPDase3	ATP	18 \pm 4	[3]
NPP1	pnp-TMP	12 \pm 3	[3]

Table 3: Pharmacological Effects of FPL 67156

Preparation	Effect	Concentration	Magnitude of Effect	Reference
Rabbit Isolated Tracheal Epithelium	Potentialiation of UTP response	100 μ M	5-fold leftward shift of E/[A] curve	[2]
Rabbit Isolated Ear Artery	Potentialiation of ATP response	1 mM	34-fold leftward shift of E/[A] curve	[2]
Guinea-pig Isolated Vas Deferens	Enhancement of neurogenic contraction	100 μ M	~2-fold increase	

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize FPL 67156.

Ecto-ATPase Inhibition Assay (Human Blood Cells)

This protocol is based on the method described by Crack et al. (1995).[1][4]

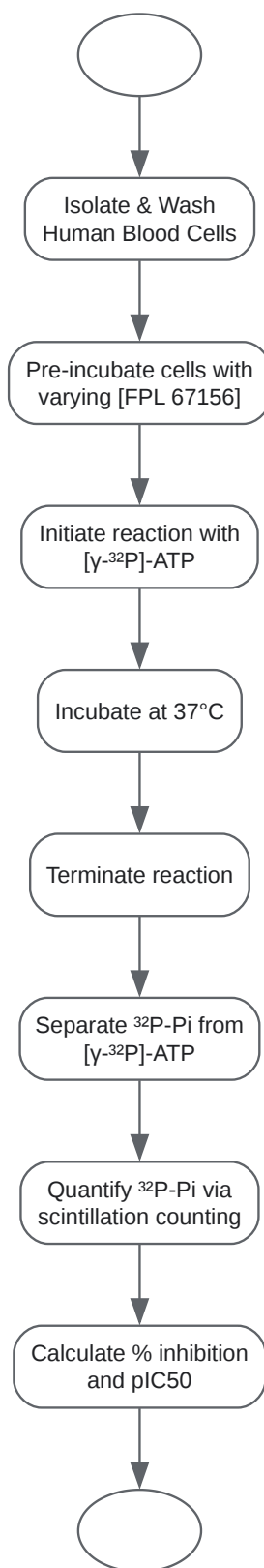
Objective: To determine the inhibitory potency of FPL 67156 on ecto-ATPase activity in a human blood cell preparation.

Materials:

- Fresh human blood
- [γ - 32 P]-ATP
- FPL 67156
- Standard buffer solutions
- Scintillation counter

Procedure:

- Isolate mixed human blood cells by centrifugation.
- Wash the cells multiple times with an appropriate buffer to remove plasma components.
- Resuspend the cells in the assay buffer to a defined concentration.
- Pre-incubate the cell suspension with varying concentrations of FPL 67156 for a specified time.
- Initiate the enzymatic reaction by adding a known concentration of [γ - ^{32}P]-ATP.
- Incubate the reaction mixture at 37°C for a defined period.
- Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).
- Separate the unreacted [γ - ^{32}P]-ATP from the released ^{32}P -inorganic phosphate using a charcoal adsorption method.
- Quantify the amount of released ^{32}P -inorganic phosphate using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of FPL 67156 and determine the pIC50 value.



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Figure 2: Workflow for the ecto-ATPase inhibition assay.

P2U-Purinoceptor-Dependent Chloride Secretion Assay (Rabbit Isolated Tracheal Epithelium)

This protocol is based on the methods used to study purinoceptor function in airway epithelia.

Objective: To assess the effect of FPL 67156 on UTP-induced chloride secretion in rabbit tracheal epithelium.

Materials:

- Trachea from a freshly sacrificed rabbit
- Ussing chamber system
- Krebs-Henseleit solution
- UTP (uridine triphosphate)
- FPL 67156
- Voltage-clamp apparatus

Procedure:

- Excise the trachea and mount a section of the epithelium in an Ussing chamber, separating the mucosal and serosal sides.
- Bathe both sides of the epithelium with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
- Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (I_{sc}), which is indicative of net ion transport.
- Allow the I_{sc} to stabilize.
- In the presence or absence of FPL 67156 (added to the mucosal bath), construct a cumulative concentration-response curve for UTP by adding increasing concentrations of UTP to the mucosal bath.

- Record the change in Isc at each UTP concentration.
- Plot the change in Isc against the UTP concentration to generate E/[A] curves and determine the effect of FPL 67156.

P2X-Purinoceptor-Mediated Contraction Assay (Rabbit Isolated Ear Artery)

This protocol is a classic method for studying vascular smooth muscle contractility.

Objective: To evaluate the effect of FPL 67156 on ATP-induced contraction in the rabbit ear artery.

Materials:

- Central ear artery from a freshly sacrificed rabbit
- Organ bath system
- Krebs-Henseleit solution
- ATP
- alpha,beta-methylene-ATP
- FPL 67156
- Isometric force transducer and data acquisition system

Procedure:

- Isolate the central ear artery and cut it into rings.
- Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
- Connect the rings to an isometric force transducer to record changes in tension.

- Allow the preparations to equilibrate under a resting tension.
- In the presence or absence of FPL 67156, construct cumulative concentration-response curves for ATP and the stable P2X agonist, alpha,beta-methylene-ATP.
- Record the contractile response at each agonist concentration.
- Plot the contractile force against the agonist concentration to generate E/[A] curves and analyze the potentiating effect of FPL 67156.

Development History and Concluding Remarks

FPL 67156 was developed by Fisons Pharmaceuticals, a British company with a significant history in pharmaceutical research and development, particularly in the area of respiratory and inflammatory diseases.^{[5][6][7][8][9]} The development of FPL 67156 as a selective ecto-ATPase inhibitor provided the research community with a crucial tool to investigate the nuanced roles of extracellular nucleotides in a wide range of physiological processes, from neurotransmission to inflammation and vascular tone regulation.

While FPL 67156 itself has not been developed as a therapeutic agent for clinical use, its utility as a research compound has been invaluable. The studies conducted with FPL 67156 have contributed significantly to our understanding of the purinergic signaling system and have helped to validate ecto-ATPases as potential drug targets for various diseases. Further research into more potent and selective inhibitors of specific ecto-ATPase isoforms continues to be an active area of investigation in drug discovery.

In summary, FPL 67156 remains a cornerstone pharmacological tool for scientists working in the field of purinergic signaling. Its discovery and characterization have paved the way for a deeper understanding of the complex roles of extracellular nucleotides in health and disease.

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